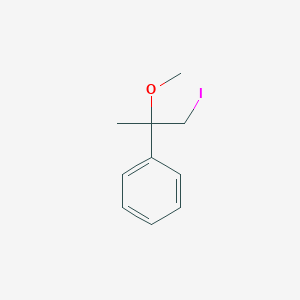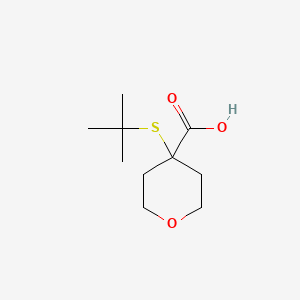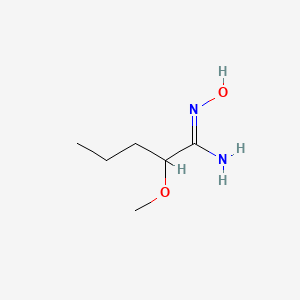
N'-hydroxy-2-methoxypentanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-methoxypentanimidamide is a chemical compound with the molecular formula C₆H₁₄N₂O₂. It is known for its unique structure, which includes a hydroxamic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-methoxypentanimidamide typically involves the reaction of 2-methoxypentanoyl chloride with hydroxylamine. The reaction is carried out in an anhydrous solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds at room temperature and yields the desired hydroxamic acid derivative .
Industrial Production Methods: Industrial production of N’-hydroxy-2-methoxypentanimidamide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-2-methoxypentanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can convert the hydroxamic acid to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-Hydroxy-2-methoxypentanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition, particularly metalloenzymes.
Medicine: Investigated for its potential as a histone deacetylase inhibitor, which has implications in cancer therapy.
Industry: Utilized in the development of bioconjugates for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methoxypentanimidamide involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. In the context of histone deacetylase inhibition, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins and thereby affecting gene expression .
Comparison with Similar Compounds
N-Hydroxysuccinimide: Used in peptide synthesis and bioconjugation.
Hydroxamic Acid Derivatives: Known for their metal-chelating properties and use as enzyme inhibitors
Uniqueness: N’-Hydroxy-2-methoxypentanimidamide stands out due to its specific structure, which combines a hydroxamic acid moiety with a methoxy group. This unique combination enhances its ability to interact with biological targets and makes it a versatile tool in medicinal chemistry .
By understanding the synthesis, reactions, applications, and mechanisms of N’-hydroxy-2-methoxypentanimidamide, researchers can better utilize this compound in various scientific endeavors.
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxypentanimidamide |
InChI |
InChI=1S/C6H14N2O2/c1-3-4-5(10-2)6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
RYZWVUFNMKSWHL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(/C(=N/O)/N)OC |
Canonical SMILES |
CCCC(C(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13311609.png)
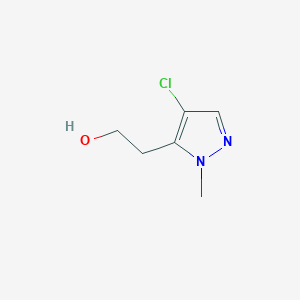
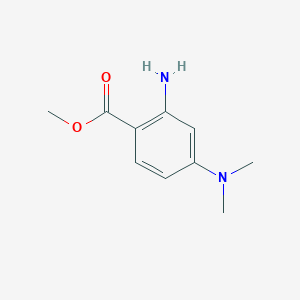

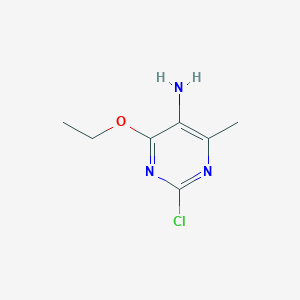
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
![(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13311660.png)
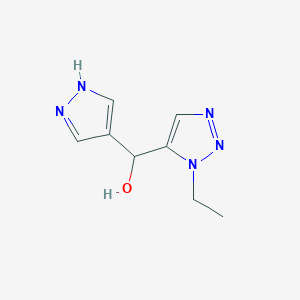
![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
amine](/img/structure/B13311698.png)

